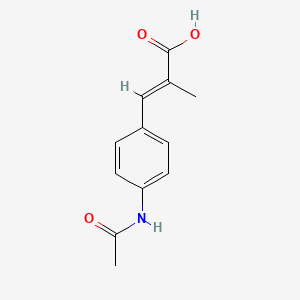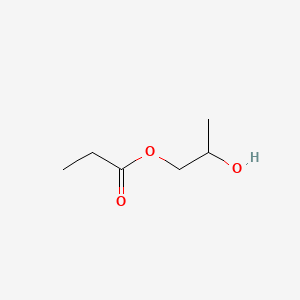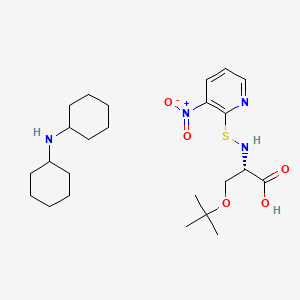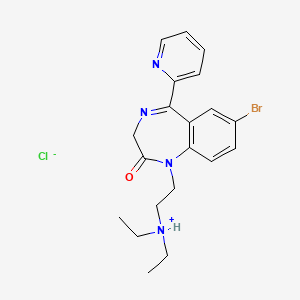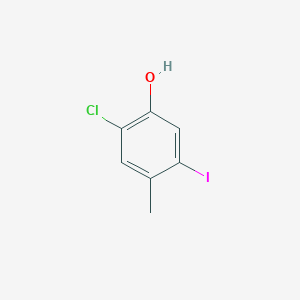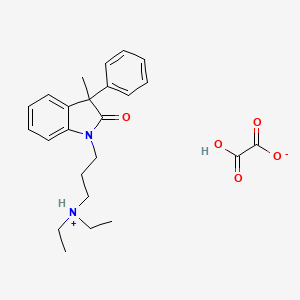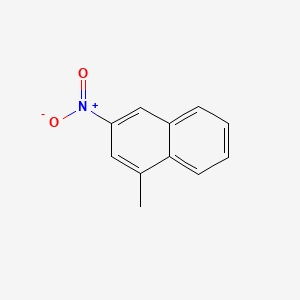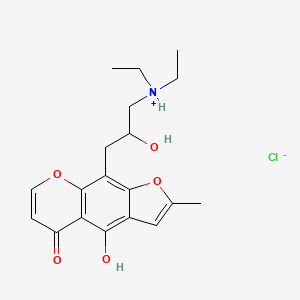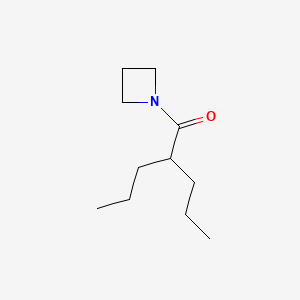
Zinc diisooctyl dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc diisooctyl dithiophosphate is an organozinc compound widely recognized for its role as an anti-wear additive in lubricants. It is a coordination complex featuring zinc bound to the anion of diisooctyl dithiophosphoric acid. This compound is particularly valued in the automotive and machinery industries for its ability to reduce wear and tear on engine components, thereby extending their lifespan .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc diisooctyl dithiophosphate typically involves the reaction of diisooctyl dithiophosphoric acid with zinc oxide. The process begins by mixing diisooctyl dithiophosphoric acid with zinc oxide in a reactor. The mixture is then heated to a temperature range of 40-50°C while stirring continuously. After the initial reaction, the temperature is increased to 90-100°C to facilitate dehydration, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors equipped with electronic stirring and water traps to ensure efficient mixing and dehydration. The use of concentrated ammonia water as an accelerating agent is common to improve the reaction rate and product quality .
Análisis De Reacciones Químicas
Types of Reactions: Zinc diisooctyl dithiophosphate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically occurs in the presence of oxygen or other oxidizing agents, leading to the formation of zinc oxide and sulfur compounds.
Reduction: Reduction reactions involve the use of reducing agents such as hydrogen or hydrides, resulting in the formation of zinc metal and thiophosphoric acid derivatives.
Major Products: The major products formed from these reactions include zinc oxide, sulfur compounds, and various thiophosphoric acid derivatives .
Aplicaciones Científicas De Investigación
Zinc diisooctyl dithiophosphate has a wide range of applications in scientific research and industry:
Chemistry: It is used as an anti-wear additive in lubricants, greases, and hydraulic oils.
Biology: While its primary applications are industrial, research into its potential biological effects is ongoing, particularly in the context of its antioxidant properties.
Medicine: There is limited direct application in medicine, but its antioxidant properties are of interest in the development of new therapeutic agents.
Mecanismo De Acción
The primary mechanism by which zinc diisooctyl dithiophosphate exerts its effects is through the formation of a protective tribofilm on metal surfaces. This tribofilm is composed of zinc polyphosphates and metal sulfides, which act as a barrier to wear and oxidation. The formation of this film is facilitated by the decomposition of the compound under high pressure and temperature conditions, leading to the release of zinc and sulfur species that react with the metal surface .
Comparación Con Compuestos Similares
Zinc dialkyl dithiophosphates: These compounds share a similar structure and function but differ in the alkyl groups attached to the dithiophosphoric acid.
Zinc dialkyl phosphates: These compounds are similar in function but lack the sulfur atoms present in dithiophosphates.
Uniqueness: Zinc diisooctyl dithiophosphate is unique in its ability to form highly effective protective films under extreme conditions, making it particularly valuable in high-performance lubricants. Its specific alkyl groups also contribute to its solubility and stability in various lubricant formulations .
Propiedades
Número CAS |
28629-66-5 |
|---|---|
Fórmula molecular |
C32H68O4P2S4Zn |
Peso molecular |
772.5 g/mol |
Nombre IUPAC |
zinc;bis(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C16H35O2PS2.Zn/c2*1-15(2)11-7-5-9-13-17-19(20,21)18-14-10-6-8-12-16(3)4;/h2*15-16H,5-14H2,1-4H3,(H,20,21);/q;;+2/p-2 |
Clave InChI |
SXYOAESUCSYJNZ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
Color/Form |
Pale yellow liquid. |
Densidad |
1.10 (at 15.6/15.6 °C). |
Punto de inflamación |
320 °F (min), open cup |
Descripción física |
Water or Solvent Wet Solid; Liquid Pale yellow liquid; [HSDB] |
Solubilidad |
Insoluble in water, soluble in hydrocarbon solvents. Soluble in oil and grease./Zinc O,O-Diisoalkyl Dithiophosphates/ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)
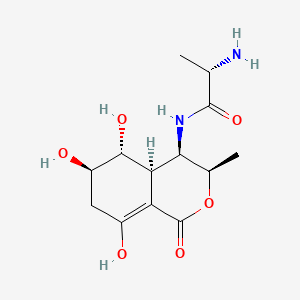
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)
